Methyl 7-fluoro-1H-indazole-4-carboxylate
Overview
Description
Methyl 7-fluoro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a fluorine atom at the 7th position and a carboxylate group at the 4th position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Methyl 7-fluoro-1H-indazole-4-carboxylate is a compound that belongs to the indazole family . Indazole derivatives have been found to bind with high affinity to multiple receptors Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, the inhibition, regulation, and modulation of kinases like CHK1, CHK2, and h-sgk play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indazole derivatives have been known to exhibit various biological activities, which suggests that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 7-fluoro-1H-indazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) results in the inhibition of prostaglandin synthesis, which is crucial for its anti-inflammatory effects . Additionally, this compound has shown potential interactions with antimicrobial proteins, enhancing its antimicrobial activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, the compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can interact with transcription factors, modulating their activity and subsequently altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its efficacy over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antimicrobial effects without causing adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production . Additionally, the compound’s presence in the nucleus allows it to modulate gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-fluoro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-fluoro-1H-indazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-1H-indazole-4-carboxylate
- Methyl 7-bromo-1H-indazole-4-carboxylate
- Methyl 7-iodo-1H-indazole-4-carboxylate
Uniqueness
Methyl 7-fluoro-1H-indazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their chloro, bromo, or iodo counterparts.
Properties
IUPAC Name |
methyl 7-fluoro-1H-indazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSPIOLQQDIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731549 | |
Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079993-19-3 | |
Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079993-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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